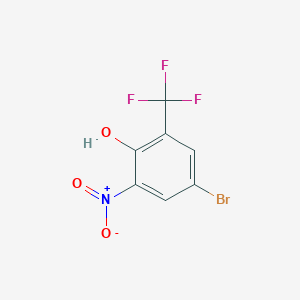

4-Bromo-2-nitro-6-(trifluoromethyl)phenol

描述

4-Bromo-2-nitro-6-(trifluoromethyl)phenol (CAS 2089255-50-3) is a halogenated aromatic compound characterized by a phenol backbone substituted with bromine at the 4-position, a nitro group at the 2-position, and a trifluoromethyl group at the 6-position. Its molecular formula is C₇H₃BrF₃NO₃, and it is typically available at 95% purity . The trifluoromethyl (-CF₃) and nitro (-NO₂) groups are electron-withdrawing, enhancing the compound's acidity and influencing its reactivity in substitution and coupling reactions.

属性

IUPAC Name |

4-bromo-2-nitro-6-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO3/c8-3-1-4(7(9,10)11)6(13)5(2-3)12(14)15/h1-2,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYVFNKSPGZOIPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)O)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 4-Bromo-2-nitro-6-(trifluoromethyl)phenol typically involves multi-step organic reactions. One common method includes the nitration of 4-bromo-2-(trifluoromethyl)phenol, followed by purification processes to isolate the desired product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts .

化学反应分析

4-Bromo-2-nitro-6-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products, depending on the reagents used.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in compounds like 4-bromo-2-amino-6-(trifluoromethyl)phenol.

Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions. .

科学研究应用

Organic Synthesis

4-Bromo-2-nitro-6-(trifluoromethyl)phenol serves as a versatile building block in organic synthesis. Its electrophilic nature allows it to participate in various coupling reactions, making it useful for synthesizing more complex organic molecules.

Pharmaceutical Research

The compound's unique structure and reactivity can lead to the development of novel pharmaceuticals. Research has indicated potential applications in creating compounds with enhanced biological activity or selectivity against specific targets.

Material Science

Due to its fluorinated components, this compound can be explored for applications in material science, particularly in developing new polymers or coatings that exhibit unique thermal and chemical resistance properties.

Case Study 1: Synthesis of Fluorinated Compounds

A study demonstrated the use of this compound in synthesizing fluorinated compounds through nucleophilic substitution reactions. The research highlighted how varying reaction conditions could optimize yields and selectivity for desired products.

Case Study 2: Antimicrobial Activity Testing

Another investigation focused on evaluating the antimicrobial properties of derivatives synthesized from this compound. The results indicated that certain modifications to the molecule significantly enhanced its efficacy against various bacterial strains, suggesting potential therapeutic applications.

作用机制

The mechanism of action of 4-Bromo-2-nitro-6-(trifluoromethyl)phenol involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the phenolic hydroxyl group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

相似化合物的比较

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Electron-Withdrawing Effects: The nitro group in this compound enhances acidity compared to analogues lacking -NO₂ (e.g., 4-Bromo-2-(trifluoromethyl)phenol) .

Positional Isomerism: TFM (CAS 88-30-2) shares the -NO₂ and -CF₃ groups but differs in substitution positions, leading to distinct biological activity (e.g., pesticidal use) .

Spectroscopic and Physical Properties

- NMR Data: For 6-bromo-2-(4-(trifluoromethyl)phenyl)-3,4-dihydroisoquinolin-1(2H)-one (a structurally related compound), ¹H NMR spectra show distinct aromatic proton splitting patterns, aiding in structural elucidation .

- Thermal Stability: The trifluoromethyl group enhances thermal stability, as seen in analogues like 2-Bromo-6-nitro-4-[(trifluoromethyl)sulfonyl]phenol, which has a predicted boiling point of 350.9±42.0 °C .

生物活性

4-Bromo-2-nitro-6-(trifluoromethyl)phenol (CAS No. 2089255-50-3) is a halogenated phenolic compound that has garnered attention in recent years due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound features a trifluoromethyl group, which enhances its lipophilicity and metabolic stability, potentially increasing its biological activity. The presence of bromine and nitro substituents also contributes to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial activity. For instance, studies have shown that related compounds can inhibit bacterial growth through mechanisms involving disruption of cell membrane integrity and interference with metabolic pathways .

Anticancer Activity

This compound has been investigated for its potential anticancer properties. A study evaluating various substituted phenols demonstrated that similar compounds could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells) . The mechanism appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenases (LOX). Docking studies suggest that the trifluoromethyl group forms hydrogen bonds with enzyme residues, enhancing binding affinity .

- Cellular Interaction : The compound's lipophilicity allows it to penetrate cellular membranes effectively, facilitating interaction with intracellular targets .

Study 1: Anticancer Activity Evaluation

A recent study assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM, with IC50 values comparable to established chemotherapeutics.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| Hek293 | 30 |

| MDA-MB-231 | 20 |

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results showed effective inhibition at low concentrations.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。